1-Methyl-1H-imidazole-4,5-dicarbonitrile
Overview
Description
The compound 1-Methyl-1H-imidazole-4,5-dicarbonitrile is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile, a related compound, involves the formation of substituted phenyl pyridinones, which exhibit potent inotropic activity . Another synthesis method for 4(5)-nitro-1H-imidazole-5(4)-carbonitrile, a compound structurally related to 1-Methyl-1H-imidazole-4,5-dicarbonitrile, involves cine-substitution reactions with potassium cyanide in aqueous methanol solution . Additionally, 1-(Methyldithiocarbonyl)imidazole has been used as a reagent for the synthesis of substituted thioureas, indicating the versatility of imidazole derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and diverse. For example, the crystal structure of 2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile has been determined by X-ray diffraction, revealing that it crystallizes in the monoclinic system with specific unit cell parameters and that the crystal packing is stabilized by hydrogen bonds and intermolecular interactions .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. The Bamberger fission and reclosure of 1-alkyl-5-(alkylamino)imidazole-4-carbonitriles can lead to the formation of 2-oxo derivatives, with the reaction proceeding through intermediates that equilibrate rapidly in solution . This demonstrates the reactivity of the imidazole ring and its potential for chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the imidazole ring can significantly affect the compound's reactivity, solubility, and stability. The crystal structure analysis provides insights into the intermolecular forces that govern the solid-state properties of these compounds .
Scientific Research Applications
Catalysis in Coupling Reactions : Substituted 1H-imidazole-4,5-dicarbonitrile compounds have been used as catalysts in coupling reactions, specifically for nucleoside methyl phosphonamidites. These compounds exhibit molecular nonplanarity due to steric repulsion, influencing their catalytic properties (Bats, Schell, & Engels, 2013).
Synthesis of Coordination Compounds : This compound has been utilized in the synthesis of coordination compounds featuring iron and cobalt, providing insights into the creation of new organic metal super-molecules materials (Gao Jixin, 2015).
Formation of Supramolecular Compounds : It has been involved in the formation of uncharged crystalline supramolecular compounds, leveraging the proton-donating characteristics of aromatic heterocycles (Wang, Tang, & Ganin, 2006).
Development of Energetic Compounds : A high-nitrogen compound derived from 1-Methyl-1H-imidazole-4,5-dicarbonitrile, namely 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), has been synthesized and characterized for its potential as a novel group of energetic compounds. Its high thermal stability and decomposition kinetics are notable (Lewczuk et al., 2020).
Green Synthesis of Heterocyclic Compounds : This compound has been used in an environmentally friendly, multi-component one-pot synthesis of novel imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives, demonstrating its role in green chemistry (Sadek et al., 2018).
Pharmaceutical Research : Derivatives of 1-Methyl-1H-imidazole-4,5-dicarbonitrile, such as 1-([1,1 I -Biphenyl]-4-ylmethyl]-1H-imidazolium-2,5-dichloro-3,6-dihydroxy-cyclohexa-2,5-diene-1,4-dione, have been studied for their potential in pharmaceutical applications, especially in relation to their structural, spectroscopic behavior, and inhibitory activity against different receptors (Mary et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-methylimidazole-4,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c1-10-4-9-5(2-7)6(10)3-8/h4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOVGHDPXJUFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342598 | |
Record name | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-imidazole-4,5-dicarbonitrile | |
CAS RN |
19485-35-9 | |
Record name | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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